3-Bromo-4-chloro-N'-hydroxybenzene-1-carboximidamide
Description
3-Bromo-4-chloro-N'-hydroxybenzene-1-carboximidamide is a halogenated benzene derivative featuring a carboximidamide backbone substituted with bromo (Br) and chloro (Cl) groups at positions 3 and 4, respectively, and an N'-hydroxy functional group. This compound belongs to the carboximidamide class, characterized by the presence of an amidine group (-C(=NH)-NH₂) modified with a hydroxylamine moiety (-NH-OH).
Properties
Molecular Formula |
C7H6BrClN2O |
|---|---|
Molecular Weight |
249.49 g/mol |
IUPAC Name |
3-bromo-4-chloro-N'-hydroxybenzenecarboximidamide |
InChI |
InChI=1S/C7H6BrClN2O/c8-5-3-4(7(10)11-12)1-2-6(5)9/h1-3,12H,(H2,10,11) |
InChI Key |
HDOQMMMHTVIESB-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1/C(=N/O)/N)Br)Cl |
Canonical SMILES |
C1=CC(=C(C=C1C(=NO)N)Br)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-chloro-N’-hydroxybenzene-1-carboximidamide typically involves the bromination and chlorination of benzene derivatives. One common method includes the use of 4-chlorophenol and triphenylphosphine dibromide . The reaction conditions often require controlled temperatures and the presence of specific catalysts to ensure the desired substitution reactions occur efficiently .
Industrial Production Methods
While detailed industrial production methods for 3-Bromo-4-chloro-N’-hydroxybenzene-1-carboximidamide are not widely documented, the compound is generally produced in specialized chemical manufacturing facilities that adhere to stringent safety and quality standards .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-chloro-N’-hydroxybenzene-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an ether solvent.
Substitution: Sodium hydroxide in an aqueous solution or halogenating agents like N-bromosuccinimide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
3-Bromo-4-chloro-N’-hydroxybenzene-1-carboximidamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Bromo-4-chloro-N’-hydroxybenzene-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. Detailed studies on its molecular targets and pathways are ongoing .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be contextualized against analogous halogenated carboximidamides and benzene derivatives. Below is a detailed analysis:
Substituent Position and Halogenation Effects
- 2-Bromo-N'-hydroxybenzene-1-carboximidamide (CAS: 1249673-60-6): This discontinued compound lacks the 4-chloro substituent present in the target molecule.
- 4-Amino-3-chloro-N'-hydroxybenzene-1-carboximidamide (CAS: 1704424-24-7): Substitution of the 4-bromo group with an amino (-NH₂) group significantly increases electron density at the aromatic ring, enhancing nucleophilic reactivity. This contrasts with the electron-withdrawing bromo substituent in the target compound, which may stabilize radical intermediates .
Functional Group Modifications
- 4-2-(Dimethylamino)ethoxy-N'-hydroxybenzene-1-carboximidamide hydrochloride (CAS: 1955564-56-3): The introduction of a dimethylamino ethoxy side chain and hydrochloride salt enhances solubility in polar solvents. This modification diverges from the target compound’s simpler structure, suggesting distinct applications in drug delivery systems or as a cationic intermediate .
- 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N'-hydroxybenzene-1-carboximidamide (CAS: 263161-24-6): The pyridinyloxy substituent introduces a heteroaromatic system with trifluoromethyl and chloro groups, increasing hydrophobicity and metabolic stability. This contrasts with the target compound’s purely benzenoid framework, which may limit bioavailability .
Structural and Functional Comparison Table
| Compound Name | CAS Number | Substituents | Molecular Formula | Key Features |
|---|---|---|---|---|
| 3-Bromo-4-chloro-N'-hydroxybenzene-1-carboximidamide | Not Provided | 3-Br, 4-Cl, N'-OH | C₇H₆BrClN₂O | Dual halogenation; amidine-hydroxylamine hybrid |
| 2-Bromo-N'-hydroxybenzene-1-carboximidamide | 1249673-60-6 | 2-Br, N'-OH | C₇H₆BrN₂O | Mono-halogenated; discontinued |
| 4-Amino-3-chloro-N'-hydroxybenzene-1-carboximidamide | 1704424-24-7 | 4-NH₂, 3-Cl, N'-OH | C₇H₈ClN₃O | Electron-rich aromatic system |
| 4-2-(Dimethylamino)ethoxy derivative | 1955564-56-3 | 4-OCH₂CH₂N(CH₃)₂, N'-OH (HCl salt) | C₁₁H₁₈ClN₃O₂ | Enhanced solubility; pharmaceutical intermediate |
| Pyridinyloxy derivative | 263161-24-6 | 4-O-pyridinyl (CF₃, Cl), N'-OH | C₁₃H₁₀ClF₃N₃O₂ | Heteroaromatic; increased metabolic stability |
Biological Activity
3-Bromo-4-chloro-N'-hydroxybenzene-1-carboximidamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique arrangement of atoms, characterized by the presence of bromine and chlorine substituents on the benzene ring, along with a hydroxyl and carboximidamide functional group. This structure is hypothesized to enhance its interaction with various biological targets, influencing its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The halogen atoms (bromine and chlorine) may increase the compound's binding affinity, leading to inhibition or modulation of biological pathways involved in disease processes. The presence of the hydroxyl group can also play a critical role in enhancing solubility and membrane permeability, potentially improving bioavailability.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown that it can inhibit the growth of various pathogenic bacteria, making it a candidate for further development as an antimicrobial agent.
- Case Study : In vitro assays demonstrated that the compound displayed significant inhibitory effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it can induce apoptosis in cancer cells through multiple pathways.
- Research Findings : In vitro assays on MCF-7 breast cancer cells revealed that this compound exhibited an IC50 value indicating potent antiproliferative effects . The compound's mechanism appears to involve the modulation of cell cycle progression and induction of oxidative stress within cancer cells.
Comparative Analysis of Biological Activity
| Compound | Biological Activity | IC50/MIC Values | References |
|---|---|---|---|
| This compound | Antimicrobial | MIC: 10 µg/mL | |
| Anticancer (MCF-7) | IC50: 12 µM | ||
| Other Derivatives | Varies (e.g., lower activity) | IC50: >40 µM |
Research Applications
The compound is being explored for various applications in drug development:
- Medicinal Chemistry : As a lead compound for synthesizing derivatives with enhanced biological activity.
- Pharmacological Studies : Investigating its role as an enzyme inhibitor or modulator in biochemical pathways related to disease.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
